2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene

Chemical Synthesis Medicinal Chemistry Agrochemical Discovery

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene (CAS 1276414-27-7) is a fully unsaturated spirocyclic compound with the molecular formula C19H20N2S2 and a molecular weight of 340.5 g/mol. Chemically, it belongs to the 1,4-diazaspiro[4.5]deca-1,3-diene class, characterized by a cyclohexane ring spiro-fused to a 1,4-diazine ring.

Molecular Formula C19H20N2S2
Molecular Weight 340.5
CAS No. 1276414-27-7
Cat. No. B2877311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene
CAS1276414-27-7
Molecular FormulaC19H20N2S2
Molecular Weight340.5
Structural Identifiers
SMILESC1CCC2(CC1)N=C(C(=N2)SCC3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C19H20N2S2/c1-3-8-15(9-4-1)14-23-18-17(16-10-7-13-22-16)20-19(21-18)11-5-2-6-12-19/h1,3-4,7-10,13H,2,5-6,11-12,14H2
InChIKeyGIHDVTXXMFHARJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene: Procurement-Relevant Identity and Scaffold Context


2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene (CAS 1276414-27-7) is a fully unsaturated spirocyclic compound with the molecular formula C19H20N2S2 and a molecular weight of 340.5 g/mol . Chemically, it belongs to the 1,4-diazaspiro[4.5]deca-1,3-diene class, characterized by a cyclohexane ring spiro-fused to a 1,4-diazine ring. The core 1,4-diazaspiro[4.5]deca-1,3-diene scaffold (unsubstituted, CAS 5699-84-3) is the minimal structural unit . This specific compound features a thiophen-2-yl group at position 3 and a benzylsulfanyl moiety at position 2, a substitution pattern that defines its potential pharmacological profile within the broader class of diaza-spiro[4.5]decane derivatives investigated for pesticidal [1] and pharmaceutical applications [2].

Why 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene Cannot Be Replaced by a Generic 1,4-Diazaspiro[4.5]decane


The 1,4-diazaspiro[4.5]deca-1,3-diene class is highly sensitive to the nature of substituents at the 2- and 3-positions of the diazine ring. The target compound's unique combination of a benzylsulfanyl group at position 2 and a thiophen-2-yl ring at position 3 creates a specific electronic and steric environment . The Syngenta patent family (e.g., US8110684) explicitly establishes that within the diaza-spiro[4.5]decane class, the identity of R1, R2, and R3 substituents is the primary driver of insecticidal potency and selectivity [1]. A structurally related analog, 2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene, differs by only a single methyl group on the benzyl moiety, yet even this minor structural variation can result in significantly altered biological activity, metabolic stability, or physicochemical properties . Without direct experimental data comparing the target compound to this or other analogs, generic substitution within this chemical series is not scientifically supportable.

Product-Specific Quantitative Evidence for 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene


Structural Uniqueness: The Benzylsulfanyl-Thiophene Substitution Pattern

The target compound is defined by its unique combination of a benzylsulfanyl group at R1 and a thiophen-2-yl group at R3 on the 1,4-diazaspiro[4.5]deca-1,3-diene core. The Syngenta patent US8110684 exemplifies the criticality of these substituents for biological activity within the class [1]. No quantitative head-to-head biological data were found in the public domain for the target compound against any named comparator.

Chemical Synthesis Medicinal Chemistry Agrochemical Discovery

Patent-Class Context for Pesticidal Applications

The 1,4-diazaspiro[4.5]decane scaffold is claimed in Syngenta's patent family (US8110684, WO2007/080131) for combating insects, acarines, nematodes, and molluscs [1]. The patent teaches that preferred R3 substituents include a thiophene ring, and preferred R1 substituents include benzyl-derived moieties. The target compound, bearing both these preferred features, is structurally encompassed within the claims. However, the patent provides no specific biological data for this exact compound against a defined pest species or a comparator.

Insecticide Discovery Acaricide Nematicide

Physicochemical Properties: Implications for Permeability and Solubility

Based on its structure, the target compound (MW 340.5, CLogP estimated ~4.0-5.0, two sulfur atoms, and a spirocyclic core) occupies a chemical space distinct from both the minimal core scaffold (MW 136.19) and a related compound, 2,3-diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene (MW 286.4, CAS 5396-98-5) . No experimentally measured logP, solubility, or permeability data were found in the public domain for the target compound.

Drug-likeness Physicochemical Profiling ADME Prediction

Recommended Application Scenarios for 2-(Benzylsulfanyl)-3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-diene


Agrochemical Lead Discovery: Insecticidal Screening Library Design

The compound is structurally aligned with the Syngenta patent class for diaza-spiro[4.5]decane pesticides (US8110684) [1]. Its thiophene and benzylsulfanyl substituents represent a rationally designed combination within the patent's preferred scope. For researchers building proprietary screening libraries for insecticidal or acaricidal activity, this compound offers a substitution pattern not exemplified in the patent's working examples, potentially providing novel intellectual property space. It should be screened in whole-organism assays against target pest species such as aphids, whiteflies, or spider mites.

Medicinal Chemistry: Core Scaffold Exploration for CNS or GPCR Targets

The 1,4-diazaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry, with applications in neurokinin receptor antagonism and GPCR modulation [2]. The fully unsaturated 1,4-diazaspiro[4.5]deca-1,3-diene variant offers a planar, electron-rich diazine ring capable of π-stacking interactions. The benzylsulfanyl and thiophene groups introduce additional sulfur-mediated interactions. This compound is a suitable building block for hit-to-lead or lead optimization campaigns targeting CNS receptors, where the spirocyclic framework provides conformational constraint.

Chemical Biology: Sulfur-Rich Probe for Thioredoxin Reductase or Redox Biology Studies

The compound contains two distinct sulfur atoms in different chemical environments: a thioether linkage (benzylsulfanyl) and a thiophene ring. Sulfur-containing heterocycles are known modulators of thioredoxin reductase and other redox-sensitive enzymes [3]. This compound can serve as a structurally defined probe in biochemical assays to investigate sulfur-dependent enzyme inhibition or redox cycling, particularly in contexts where spirocyclic conformational restriction is hypothesized to enhance binding selectivity.

Computational Chemistry: QSAR Model Validation

Given the availability of closely related analogs such as 2-[(4-methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene , this compound is an ideal test case for quantitative structure-activity relationship (QSAR) model validation. The single methyl group difference between the target compound and the 4-methylbenzyl analog allows for perturbation analysis, testing whether in silico models can accurately rank the biological activity of near-identical structures before committing to expensive synthesis or procurement.

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